1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone
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Overview
Description
1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone is an organosilicon compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a 4-vinyl-2-azetidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole. The reaction is carried out in solvents like acetonitrile or dimethylformamide (DMF) at temperatures ranging from 24°C to 80°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Employing agents such as LiAlH4 or NaBH4.
Substitution: Reacting with nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous media or OsO4 in organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the derivatization of biomolecules for analytical studies.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone primarily involves the stabilization of reactive intermediates through the steric hindrance provided by the TBDMS group. This steric protection prevents unwanted side reactions, allowing for selective transformations in multi-step syntheses .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Less sterically hindered and more susceptible to hydrolysis.
Tert-butyldiphenylsilyl ethers: More sterically hindered but less commonly used.
Uniqueness
1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone is unique due to its balance of steric protection and reactivity, making it a versatile reagent in organic synthesis. Its stability under various conditions and compatibility with a wide range of functional groups further enhance its utility .
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-4-ethenylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOSi/c1-7-9-8-10(13)12(9)14(5,6)11(2,3)4/h7,9H,1,8H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIIKHCRDAGGQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C(CC1=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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